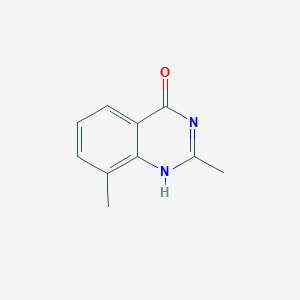
2,8-Dimethylquinazolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylquinazolin-4-OL is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,8-Dimethylquinazolin-4-OL is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H10N2O and a molecular weight of approximately 178.20 g/mol. The compound features a quinazoline core, which is known for its pharmacological significance.
Synthesis Methods:
- Condensation Reactions: The synthesis typically involves the condensation of 2-amino-4-methylphenol with appropriate carbonyl compounds under acidic or basic conditions.
- Cyclization Techniques: Various cyclization techniques can be employed to form the quinazoline ring, often utilizing catalysts to enhance yield and purity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In a study examining its effects on various cancer cell lines, the compound demonstrated cytotoxic effects.
Case Study:
In a study published in the journal Molecules, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- MCF-7 Cells: IC50 = 25 µM
- A549 Cells: IC50 = 30 µM
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanism of action.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Apoptosis Induction: Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity: It may also exhibit antioxidant properties, reducing oxidative stress in cells.
Propriétés
Numéro CAS |
172462-90-7 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
CJXMJXBJIWEHRP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















